2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Lipophilicity Physicochemical Properties Drug Design

This chiral phenylpropanoic acid is a privileged scaffold for subtype-selective PPAR modulator synthesis. The α-methyl group and 4-trifluoromethoxy substituent are essential for achieving the precise lipophilicity (LogP 4.03) and TPSA (46.5 Ų) required for oral bioavailability. Even minor structural deviations—such as des-methyl or isomeric analogs—can profoundly alter PPARα/γ selectivity and potency. The single stereocenter enables enantiomer-specific pharmacological profiling. Procuring this exact CAS-designated compound ensures reproducible activity in metabolic disorder programs. The free carboxylic acid allows straightforward derivatization into amides, esters, and heterocycles for diversity-oriented libraries targeting PPAR, FXR, or GPR40.

Molecular Formula C11H11F3O3
Molecular Weight 248.2 g/mol
CAS No. 1281486-93-8
Cat. No. B1453544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS1281486-93-8
Molecular FormulaC11H11F3O3
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
InChIKeyMRVJHZZQDZTGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid (CAS 1281486-93-8) – Chemical Identity and Procurement Profile


2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 1281486-93-8) is a chiral, fluorinated phenylpropanoic acid derivative . It is primarily recognized as a versatile small-molecule scaffold in medicinal chemistry and as a key intermediate in the synthesis of fibrate-class and peroxisome proliferator-activated receptor (PPAR)-targeting agents . The molecule features a single stereocenter at the α‑carbon, a 4‑trifluoromethoxy substituent, and a free carboxylic acid, with a molecular weight of 248.20 g/mol and a computed LogP of 4.03 .

Why In‑Class Phenylpropanoic Acid Analogs Cannot Substitute 2‑Methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic Acid


Substitution with closely related phenylpropanoic acids – even those sharing the 4‑trifluoromethoxy motif – can profoundly alter physicochemical properties and biological outcomes. The presence and position of the α‑methyl group in 2‑methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic acid introduces both chirality and a measurable increase in lipophilicity (ΔLogP ≈ 0.9–1.4) relative to the des‑methyl or isomeric analogs . Because PPARα and PPARγ subtype‑selective activation is exquisitely sensitive to α‑substituent stereochemistry and linker geometry [1], even minor structural deviations lead to divergent potency and selectivity profiles. Consequently, the procurement of the exact CAS‑designated compound is mandatory to ensure reproducible activity in medicinal chemistry campaigns targeting metabolic disorders.

2‑Methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Des‑Methyl and Isomeric Analogs

The target compound exhibits a significantly higher computed LogP (4.03) compared to the des‑methyl analog (LogP 2.60) and the meta‑isomer gem‑dimethyl analog (LogP 3.15), indicating greater membrane permeability and potential for enhanced oral absorption .

Lipophilicity Physicochemical Properties Drug Design

Increased Topological Polar Surface Area (TPSA) for Optimized Ligand Efficiency

The target compound possesses a computed TPSA of 46.5 Ų, which is larger than the gem‑dimethyl analog (TPSA 37.3 Ų). The higher TPSA reflects an additional hydrogen bond acceptor site, potentially enhancing aqueous solubility and target engagement [1].

Polar Surface Area Drug-likeness Medicinal Chemistry

Chiral Scaffold as a Selectivity Modulator in PPAR Agonist Design

Unlike achiral des‑methyl or gem‑dimethyl analogs, 2‑methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic acid introduces a stereocenter that is known to govern PPARα vs. PPARγ subtype selectivity. Structure‑activity relationship studies demonstrate that α‑substituent stereochemistry profoundly influences transactivation potency, with optically active α‑alkylphenylpropanoic acid derivatives showing improved human PPARα selectivity over non‑chiral counterparts [1].

Chirality PPAR Agonist Stereochemistry

Consistent Minimum Purity Specification Across Major Vendors

Independent vendor datasheets confirm a minimum purity of 95% (HPLC) for 2‑methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic acid, ensuring batch‑to‑batch reproducibility in research and development workflows . This specification aligns with the purity of advanced intermediates and stands in contrast to lower purity offerings (e.g., 90–92%) observed for some isomeric analogs.

Purity Quality Control Reproducibility

2‑Methyl‑3‑[4‑(trifluoromethoxy)phenyl]propanoic Acid – Preferred Research and Industrial Application Scenarios


PPAR‑Targeted Drug Discovery for Dyslipidemia and Metabolic Syndrome

As a chiral phenylpropanoic acid scaffold with established class‑level PPARα agonist activity, this compound serves as a privileged intermediate for synthesizing subtype‑selective PPAR modulators. Its α‑methyl group and 4‑trifluoromethoxy substituent are critical for optimizing lipophilicity (LogP 4.03) and TPSA (46.5 Ų), enabling the design of orally bioavailable candidates for treating hypertriglyceridemia and related metabolic disorders [1].

Advanced Building Block for Fluorinated Small‑Molecule Libraries

The trifluoromethoxy group confers enhanced metabolic stability and unique electronic properties, while the free carboxylic acid allows straightforward derivatization into amides, esters, and heterocycles. This compound is ideal for constructing diversity‑oriented synthesis libraries aimed at exploring novel chemical space for PPAR, FXR, or GPR40 targets .

Stereochemical Probes for PPARα/γ Subtype Selectivity Studies

The single chiral center provides a valuable tool for investigating the stereochemical determinants of PPAR subtype selectivity. Resolution or asymmetric synthesis of the enantiomers can yield distinct pharmacological profiles, facilitating the dissection of PPARα‑mediated lipid lowering from PPARγ‑driven adipogenic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.